Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a furan ring and a tetrahydrofuran ring connected via a methylene bridge to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with furan and tetrahydrofuran as the primary starting materials.
Formation of Intermediates: The furan ring is functionalized to form furan-2-ylmethanol, which is then converted to furan-2-ylmethyl chloride.
Nucleophilic Substitution: The furan-2-ylmethyl chloride undergoes nucleophilic substitution with tetrahydrofuran-2-ylmethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The furan and tetrahydrofuran rings may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanol: A simpler analog with only a furan ring and a methanol group.
Tetrahydrofuran-2-ylmethanol: Contains a tetrahydrofuran ring and a methanol group.
Furan-2-ylmethylamine: Features a furan ring and an amine group without the tetrahydrofuran ring.
Uniqueness
Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the presence of both furan and tetrahydrofuran rings connected via a methylene bridge to an amine group. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1,3,5,10-11H,2,4,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUIUZNTUGNFOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378169 |
Source
|
Record name | Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346704-24-3 |
Source
|
Record name | N-[(Tetrahydro-2-furanyl)methyl]-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346704-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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